
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a synthetic compound that likely contains a thiophene group, a triazole group, and a carboxamide group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophenes can generally be synthesized through various methods including electrophilic and nucleophilic substitutions . The triazole group can be synthesized through a variety of methods, including the Huisgen cycloaddition or the click reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Thiophene is a five-membered ring with one sulfur atom . The triazole group is a five-membered ring containing two nitrogen atoms . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
Thiophenes are known to react with electrophiles, and the substitution reactions can be influenced by the heteroatom and by substituents on the ring . The reactivity of the triazole and carboxamide groups would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Pharmacological Properties
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, as a triazole derivative, has been found to possess valuable pharmacological properties. Specifically, such compounds have demonstrated anti-convulsive activity and are potentially useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Antibacterial and Antifungal Activities
Research has indicated that triazole derivatives, like the one , show notable in vitro antibacterial and antifungal activities. These activities have been observed against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).
Chemical Synthesis and Reactions
These compounds are also significant in chemical synthesis, where they are involved in reactions such as the formation of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea through the reaction with phenyl isocyanate and phenyl isothiocyanate (Akat'ev, Bakulev, Mokrushin, & Lebedev, 1992).
DNA Methylation Inhibition
Newly synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, which include structures similar to the subject compound, have been studied for their anti-tumor activity and effects on the methylation level of tumor DNA. This suggests potential applications in cancer research and therapy (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Angiotensin II Antagonism
Triazole derivatives have been synthesized and evaluated as angiotensin II antagonists. This suggests their potential utility in cardiovascular disease management (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, & Chen, 1993).
Bioimaging Applications
Triazole-based compounds have been used to create efficient fluorescent chemosensors for Zn2+, demonstrating their application in bioimaging. This has implications for intracellular imaging and medical diagnostics (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXHFAFMCPUQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

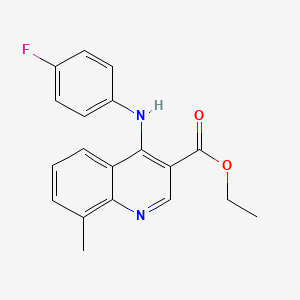
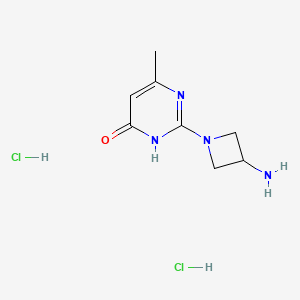
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)
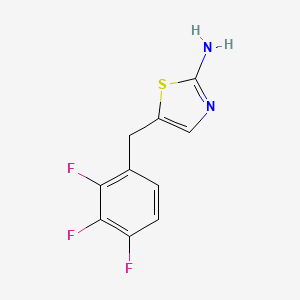
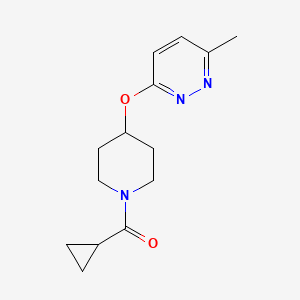
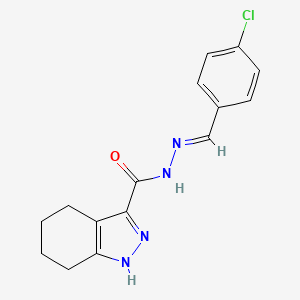
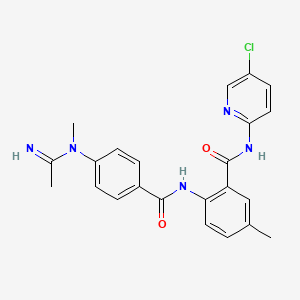
![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)
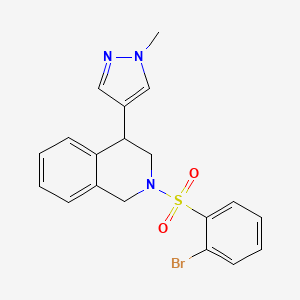


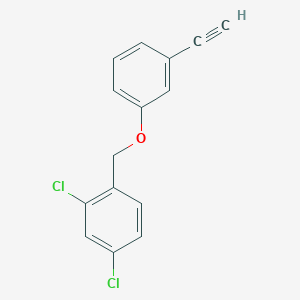
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
